
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide
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Overview
Description
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with an appropriate amine under acidic conditions to form the oxazole ring . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base to yield the oxazole derivative .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access . Additionally, it may modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-oxazole-5-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its reactivity and biological activity.
N,N-dimethyl-1,3-oxazole-5-carboxamide: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide is unique due to the presence of both the amino and N,N-dimethyl groups, which confer specific chemical reactivity and potential biological activity . This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Amino-N,N-dimethyl-1,3-oxazole-5-carboxamide (commonly referred to as DMOC) is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, effects on various cell types, and potential therapeutic applications based on recent research findings.
The biological activity of DMOC is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, compounds structurally similar to DMOC have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapies.
Biochemical Pathways
The inhibition of CDK2 affects the transition from the G1 phase to the S phase of the cell cycle. This disruption can trigger apoptotic pathways, leading to increased cell death in cancerous cells. Additionally, DMOC has demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity and Effects
Research has shown that DMOC exhibits various biological activities including:
- Antitumor Activity: DMOC has been tested against several cancer cell lines, demonstrating potent cytotoxic effects. For instance, studies indicate that it can inhibit the proliferation of human lung adenocarcinoma cells (A549) and other tumor types .
- Immunosuppressive Properties: Similar oxazole derivatives have shown immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). This suggests potential applications in autoimmune diseases or transplant rejection scenarios .
- Antiviral Activity: Preliminary studies indicate that DMOC may possess antiviral properties, potentially making it useful in treating viral infections.
Case Studies and Research Findings
Several studies have investigated the biological properties of DMOC and related compounds:
- Anticancer Efficacy:
- Immunosuppressive Effects:
-
Antiviral Activity:
- Research into related oxazole compounds revealed promising antiviral activity against specific viruses, suggesting that DMOC may also exhibit similar effects.
Data Table: Biological Activities of DMOC
Properties
IUPAC Name |
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)5(10)4-3-8-6(7)11-4/h3H,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWQIWXZVCPQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(O1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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